molecular formula C18H20F3N3O B6950508 N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide

N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide

Cat. No.: B6950508
M. Wt: 351.4 g/mol
InChI Key: QFFUBRPKQHLKFF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide: is a synthetic organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a cinnoline ring, a cyclohexyl group, and a trifluoropropyl group

Properties

IUPAC Name

N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)10-11-24(13-6-2-1-3-7-13)17(25)15-12-22-23-16-9-5-4-8-14(15)16/h4-5,8-9,12-13H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFUBRPKQHLKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC(F)(F)F)C(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions using cyclohexylamine.

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through a reaction with 3,3,3-trifluoropropyl bromide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the cinnoline ring, potentially converting it to dihydrocinnoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Various substituted cinnoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart unique properties such as hydrophobicity and thermal stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoropropyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

    N-cyclohexyl-N-methylcyclohexanamine: This compound shares the cyclohexyl group but lacks the cinnoline ring and trifluoropropyl group.

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: This compound has a similar cyclohexyl group but differs in the aromatic ring structure and functional groups.

Uniqueness: N-cyclohexyl-N-(3,3,3-trifluoropropyl)cinnoline-4-carboxamide is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. The combination of the cinnoline ring and the trifluoropropyl group enhances its potential for diverse applications in scientific research and industry.

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